molecular formula C13H20ClNO B6594546 Dihydrobupropion-d9 CAS No. 1215071-07-0

Dihydrobupropion-d9

Cat. No.: B6594546
CAS No.: 1215071-07-0
M. Wt: 250.81 g/mol
InChI Key: NDPTTXIBLSWNSF-WVZRYRIDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrobupropion-d9 involves the incorporation of deuterium into the dihydrobupropion molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reduction of bupropion using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is carefully monitored to ensure consistency and quality, with rigorous quality control measures in place to verify the isotopic purity and chemical composition of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihydrobupropion-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxybupropion-d9, a major metabolite.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of other deuterated metabolites.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Dihydrobupropion-d9 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in biological systems. Some key applications include:

Mechanism of Action

The mechanism of action of dihydrobupropion-d9 is similar to that of bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to prolonged neurotransmitter activity and enhanced signaling in the brain. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and preventing the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.

    Hydroxybupropion: A major metabolite of bupropion with similar pharmacological activity.

    Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.

Uniqueness

Dihydrobupropion-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This isotopic labeling can also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/i2D3,3D3,4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-WVZRYRIDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678657
Record name 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-07-0
Record name 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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